molecular formula C23H26FN3O3 B2976782 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE CAS No. 1008424-29-0

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B2976782
CAS No.: 1008424-29-0
M. Wt: 411.477
InChI Key: WBRBNBYJJYJTJZ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule characterized by a unique hybrid structure combining adamantane, fluorophenyl, and oxazole moieties. The 4-fluorophenyl substituent may modulate electronic and steric properties, influencing target binding affinity, while the 5-methyl-1,2-oxazole ring contributes to hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-13-6-19(27-30-13)25-22(29)20(26-21(28)17-2-4-18(24)5-3-17)23-10-14-7-15(11-23)9-16(8-14)12-23/h2-6,14-16,20H,7-12H2,1H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRBNBYJJYJTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Adamantan-1-YL)-2-[(4-Fluorophenyl)Formamido]-N-(5-Methyl-1,2-Oxazol-3-YL)Acetamide is a synthetic organic molecule characterized by its unique structural features, including an adamantane moiety, a fluorophenyl group, and an oxazole ring. This paper explores its biological activity, highlighting relevant research findings, potential therapeutic applications, and mechanisms of action.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C17H20FN3O2\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}

This structure contributes to its stability and potential interactions with biological targets due to the presence of electron-withdrawing fluorine and the rigid adamantane core.

Mechanisms of Biological Activity

Research indicates that compounds with adamantane derivatives often exhibit a range of biological activities, including:

  • Antiviral Activity : Adamantane derivatives have been noted for their antiviral properties, particularly against influenza viruses. The mechanism typically involves interference with viral replication processes.
  • Anticancer Properties : Recent studies have suggested that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is implicated in metabolic diseases. Inhibitors of this enzyme can potentially ameliorate conditions like obesity and diabetes by regulating cortisol levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(Adamantan-1-YL)-2-[(4-Fluorophenyl)Formamido]-N-(5-Methyl-1,2-Oxazol-3-YL)Acetamide:

  • Inhibition of 11β-HSD :
    • A study demonstrated that adamantane derivatives exhibited significant inhibition of the 11β-HSD1 enzyme. For instance, one derivative showed an IC50 value of 0.31 µM, indicating potent inhibitory effects compared to known inhibitors like carbenoxolone .
  • Antiproliferative Effects :
    • Compounds structurally similar to the target compound were tested against various cancer cell lines. Results indicated that certain derivatives could reduce cell viability by over 50% at concentrations around 10 µM, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • Preliminary assays revealed that some adamantane derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membrane integrity .

Comparative Analysis

To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
2-(Adamantan-1-YL)-N-(4-Chlorophenyl)FormamidoChlorine instead of FluorineModerate antiviral activity
2-(Adamantan-1-YL)-N-(4-Methylphenyl)FormamidoMethyl group substitutionReduced enzyme inhibition
2-(Adamantan-1-YL)-N-(5-Methylthiazol-3-YL)AcetamideThiazole ring instead of OxazoleEnhanced anticancer effects

This table illustrates how variations in substituents can significantly influence biological activities.

Comparison with Similar Compounds

Pharmacological Insights :

  • The fluorophenyl group in the target compound may enhance anti-inflammatory activity compared to non-halogenated analogues, as fluorination often improves metabolic stability and target affinity .
  • MGH-CP25’s triazole-sulfonyl group demonstrates superior electrophilic reactivity, suggesting divergent mechanisms of action (e.g., covalent binding vs. non-covalent interactions) .

Acetamide Derivatives with Heterocyclic Substituents

Benzothiazole- and triazole-based acetamides are widely studied for anti-inflammatory and anti-exudative properties:

Compound Name Activity Profile Structural Comparison to Target Compound
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide High lipophilicity; potential CNS activity Benzothiazole replaces oxazole; lacks adamantane
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Anti-exudative activity (10 mg/kg dose; comparable to diclofenac) Triazole-thioether linkage; furan substituent instead of fluorophenyl

Key Findings :

  • Substitution at the phenyl ring (e.g., fluorine, chlorine, methoxy) correlates with enhanced anti-exudative activity, supporting the target compound’s fluorophenyl design .

Pharmacopeial Acetamide Standards

Pharmacopeial acetamides (e.g., USP reference standards) highlight structural trends in drug development:

Compound Name Functional Groups Relevance to Target Compound
N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Methoxyphenyl, hydroxyethylamine Demonstrates the importance of aryl-alkyl linkages in stability

Analysis :

  • While pharmacopeial compounds prioritize metabolic stability (e.g., hydroxy groups for conjugation), the target compound’s adamantane and fluorophenyl groups may offer superior resistance to oxidative degradation .

Prospects :

  • Exploration of fluorophenyl substitutions (e.g., chloro, nitro) to optimize activity .
  • Hybridization with triazole or benzothiazole motifs to balance solubility and target engagement .

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